2-Imidazolidinone, 1,3-dibutyl-

Description

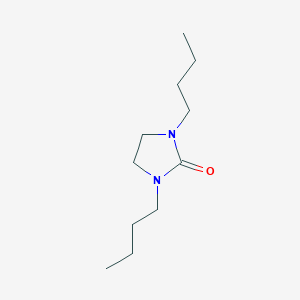

1,3-Dibutyl-2-imidazolidinone is a substituted derivative of 2-imidazolidinone, a five-membered heterocyclic compound containing two nitrogen atoms and one carbonyl group (C=O) . The dibutyl variant features butyl groups (-C₄H₉) attached to the nitrogen atoms at positions 1 and 3 of the ring. Substitutions at the nitrogen positions significantly influence physical properties (e.g., solubility, boiling point), chemical reactivity, and industrial applications.

2-imidazolidinone derivatives are widely used in pharmaceuticals, agrochemicals, and as solvents due to their polar aprotic nature and ability to stabilize charged intermediates . For example, 1,3-dimethyl-2-imidazolidinone (CAS 80-73-9) is a key solvent in organic synthesis and pharmaceutical manufacturing .

Properties

IUPAC Name |

1,3-dibutylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-5-7-12-9-10-13(11(12)14)8-6-4-2/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCPLDHPNOXGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCN(C1=O)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197220 | |

| Record name | 2-Imidazolidinone, 1,3-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4761-09-5 | |

| Record name | 1,3-Dibutyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4761-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinone, 1,3-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004761095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dibutylethyleneurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinone, 1,3-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Dibutylethyleneurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K96R8SC3PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

2-Imidazolidinone, 1,3-dibutyl- has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms.

Industry: It is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. The specific mechanism depends on the context in which it is used. For example, in biochemical studies, it may interact with enzymes to modulate their activity.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Dimethyl Derivative: The small methyl groups enhance polarity, making it a high-boiling (≈220°C) polar aprotic solvent . Its electron-donating methyl groups stabilize reactive intermediates in organic reactions . Divinyl Derivative: The vinyl groups enable polymerization or copolymerization, useful in creating crosslinked polymers . Bis(hydroxymethyl) Derivative: Hydroxyl groups facilitate hydrogen bonding, making it water-soluble and ideal for formaldehyde scavenging in textiles . Dibutyl Derivative: The longer butyl chains likely increase hydrophobicity, reducing water solubility but enhancing compatibility with nonpolar substrates. This could make it suitable as a solvent for lipid-soluble pharmaceuticals or agrochemicals.

Research Findings and Data Gaps

- Crystallography: The dimethyl derivative exhibits a planar imidazolidinone ring with N–C bond lengths of ~1.37 Å, as confirmed by X-ray diffraction . Similar studies on the dibutyl variant are absent but could reveal steric effects from bulky substituents.

- Theoretical Studies: Semiempirical calculations (AM1/PM3) on tert-butyl-substituted imidazolidinones suggest that bulky groups increase steric strain, altering conformational preferences . This could impact the dibutyl derivative’s reactivity.

- Market Data: 2-imidazolidinone and its dimethyl derivative are produced industrially by companies like Hebei Kangzhuang, with growing demand in Asia and Europe . The dibutyl variant’s market presence remains unverified.

Preparation Methods

Reaction Mechanism and Stoichiometry

Phosgene introduces the carbonyl group via nucleophilic attack by the secondary amine, forming an intermediate carbamoyl chloride. Intramolecular cyclization eliminates hydrogen chloride (HCl), yielding the imidazolidinone ring. The stoichiometric ratio of phosgene to diamine is critical, with excess phosgene (1.2–1.5 equivalents) ensuring complete conversion.

Table 1: Optimized Conditions for Phosgene-Based Carbonylation

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C (initial step) |

| 40–60°C (cyclization) | |

| Solvent | Dichloromethane |

| Reaction Time | 4–6 hours |

| Yield (theoretical) | 85–92% |

Cyclocondensation with Urea Under High-Temperature Conditions

Urea (NH₂CONH₂) serves as a safer carbonyl source in this two-step process, first reported for 1,3-diethyl-2-imidazolidinone synthesis.

Reaction Protocol

-

Step 1 : N,N'-Dibutylethylenediamine reacts with urea in a 1:1 molar ratio at 180–210°C under autogenous pressure.

-

Step 2 : Distillation removes excess urea and byproducts (e.g., ammonia), followed by recrystallization from toluene.

Key Advantage : Urea’s low cost and non-toxicity make this method industrially viable. However, the dibutyl derivative’s higher molecular weight (212.3 g/mol vs. 114.1 g/mol for dimethyl) complicates distillation, requiring vacuum operation (e.g., 10–20 mmHg).

Catalytic Enhancements

Incorporating 1–5 mol% zinc oxide (ZnO) accelerates the reaction by facilitating intermediate isocyanate formation, reducing reaction time from 8 hours to 3 hours at 200°C.

Reductive Alkylation of 2-Imidazolidinone

Adapting methodologies from 1,3-dimethyl synthesis, this route employs 2-imidazolidinone, butyraldehyde, and hydrogen gas over a dual catalyst system.

Catalytic System Design

-

Montmorillonite (5–10 wt%) : Acidic sites promote imine formation between 2-imidazolidinone and butyraldehyde.

-

Palladium on Carbon (Pd/C, 1–3 wt%) : Facilitates hydrogenation of the imine to the secondary amine.

Table 2: Reductive Alkylation Parameters

Challenges in Dibutyl Adaptation

-

Steric Hindrance : Butyraldehyde’s larger size reduces imine formation efficiency versus formaldehyde.

-

Byproduct Formation : Over-alkylation to 1,3,5-tributyl derivatives may occur without precise stoichiometric control.

Halogen-Based Alkylation Strategies

While less common due to halogen waste, this method uses dibutylamine and 1,2-dibromoethane in a nucleophilic substitution-cyclization sequence.

Reaction Pathway

-

Alkylation : Dibutylamine reacts with 1,2-dibromoethane to form N,N'-dibutylethylenediamine.

-

Cyclization : Treatment with triphosgene introduces the carbonyl group.

Critical Note : The brominated byproducts (e.g., HBr) necessitate neutralization with aqueous sodium bicarbonate, increasing process complexity.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 1,3-Dibutyl-2-Imidazolidinone Synthesis

| Method | Yield* | Cost Index | Safety Concerns | Scalability |

|---|---|---|---|---|

| Phosgene Carbonylation | 85–90% | High | Extreme toxicity | Moderate |

| Urea Cyclocondensation | 75–80% | Low | High-temperature | High |

| Reductive Alkylation | 70–75% | Moderate | Hydrogen handling | Moderate |

| Halogen Alkylation | 65–70% | High | Corrosive byproducts | Low |

*Estimated yields for dibutyl derivative based on alkyl analog data .

Q & A

Q. What are the optimal synthetic routes for 1,3-dibutyl-2-imidazolidinone, and how do reaction parameters influence yield and purity?

The synthesis of 1,3-dibutyl-2-imidazolidinone typically involves cyclization reactions of 1,2-diamines with carbonyl sources (e.g., phosgene, carbonates, or urea derivatives). Key parameters include:

- Temperature : Elevated temperatures (80–120°C) often accelerate cyclization but may increase side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates.

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can reduce reaction time . Comparative studies highlight urea-based methods as environmentally favorable due to reduced toxicity and waste .

Q. Which spectroscopic techniques are most effective for characterizing 1,3-dibutyl-2-imidazolidinone, and what spectral markers should researchers prioritize?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming substituent positions. The butyl groups’ methylene protons (δ 1.2–1.6 ppm) and the imidazolidinone carbonyl (δ 160–170 ppm in <sup>13</sup>C) are key markers .

- FT-IR : The C=O stretch (~1680–1720 cm⁻¹) and N-H stretches (if present, ~3200–3400 cm⁻¹) confirm ring integrity .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected m/z: ~212.2 for [M+H]<sup>+</sup>) .

Q. How can researchers screen the biological activity of 1,3-dibutyl-2-imidazolidinone, and what assays are suitable for initial evaluation?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

- Enzyme inhibition : Fluorescence-based assays targeting enzymes like urease or acetylcholinesterase, common in imidazolidinone derivatives .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of 1,3-dibutyl-2-imidazolidinone in novel reaction environments?

- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvent interactions to assess solubility and aggregation tendencies .

- Docking studies : Model interactions with biological targets (e.g., bacterial enzymes) to rationalize activity data .

Q. How can contradictory bioactivity data for 1,3-dibutyl-2-imidazolidinone derivatives be resolved?

- Orthogonal assays : Validate results using multiple techniques (e.g., SPR for binding affinity alongside enzymatic assays).

- Structural analogs : Synthesize derivatives with systematic substituent variations to isolate structure-activity relationships (SAR) .

- Batch consistency : Ensure purity (>95% by HPLC) and confirm crystallinity (PXRD) to rule out polymorphic effects .

Q. What strategies mitigate environmental risks during large-scale synthesis of 1,3-dibutyl-2-imidazolidinone?

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .

- Waste recovery : Implement solvent distillation and catalyst recycling systems.

- Ecotoxicity testing : Use Daphnia magna or Vibrio fischeri assays to assess aquatic impact .

Data Contradiction Analysis

Q. Why do divergent yields arise in urea-mediated syntheses of 1,3-dibutyl-2-imidazolidinone, and how can reproducibility be improved?

- Moisture sensitivity : Urea-based reactions require anhydrous conditions; trace water hydrolyzes intermediates, reducing yields. Use molecular sieves or inert gas purging .

- Stoichiometry : Excess urea (1.5–2 eq.) compensates for side reactions, while precise dibutylamine ratios prevent oligomerization .

- Catalyst loading : Optimize acid catalysts (e.g., 5 mol% H2SO4) to balance reaction rate and byproduct formation .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Environmental Impact | Key Reference |

|---|---|---|---|---|

| Phosgene route | 75–85 | 90–95 | High (toxic byproducts) | |

| Urea/CO2 | 60–70 | 85–90 | Low (green solvents) | |

| Carbonate route | 70–80 | 88–93 | Moderate |

Q. Table 2. Key Spectral Markers

| Technique | Marker Range | Functional Group |

|---|---|---|

| <sup>1</sup>H NMR | 1.2–1.6 ppm (m) | Butyl CH2 groups |

| <sup>13</sup>C NMR | 160–170 ppm | Imidazolidinone C=O |

| FT-IR | 1680–1720 cm⁻¹ | Carbonyl stretch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.